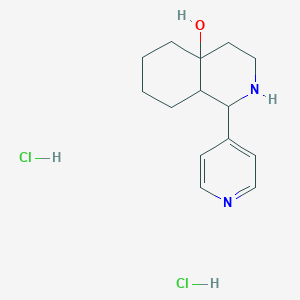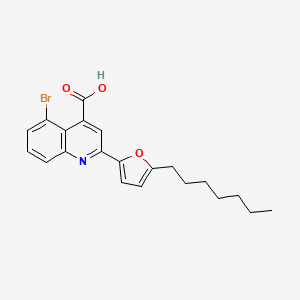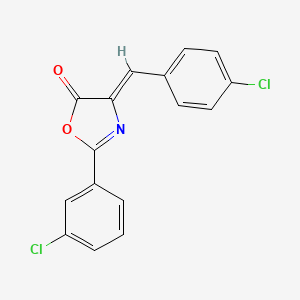![molecular formula C23H23NO B6040068 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6040068.png)
9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as FMA-2, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine acts as a partial agonist at 5-HT2A and 5-HT2C serotonin receptors, which are G protein-coupled receptors that are widely distributed in the brain and other tissues. The binding of 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine to these receptors results in the activation of intracellular signaling pathways, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal excitability, and gene expression. In animal studies, 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and motivation. 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to enhance cognitive function and memory consolidation in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine is its relatively simple synthesis method, which makes it accessible to researchers with basic laboratory skills. 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine. One direction is to further elucidate the mechanism of action of 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine at the molecular and cellular levels. Another direction is to explore the potential therapeutic applications of 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine could be used as a scaffold for the development of new compounds with improved pharmacological properties, such as increased potency and selectivity for specific receptor subtypes.
Synthesemethoden
9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine is synthesized through a multi-step process that involves the reaction of fluorenone with 4-methoxyphenylacetic acid, followed by reduction and reductive amination. The final product is obtained through purification using column chromatography. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. In pharmacology, 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine has been tested as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. In medicinal chemistry, 9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]-9H-fluoren-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-16(15-17-11-13-18(25-2)14-12-17)24-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,16,23-24H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGATIDIHNIJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)


![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)

![4-({1-[4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6040051.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6040054.png)
![2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B6040055.png)
![N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B6040062.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6040073.png)
![1-(3-methoxyphenyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040074.png)